molecular formula C23H26FN3O5 B2590569 methyl 4-(1-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 848206-64-4

methyl 4-(1-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B2590569
CAS RN: 848206-64-4
M. Wt: 443.475
InChI Key: JXBRSKCVPUYDGX-UHFFFAOYSA-N
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Description

Methyl 4-(1-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C23H26FN3O5 and its molecular weight is 443.475. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Material Science Applications The compound's structure, characterized by a pyrrole core, is pivotal in synthetic chemistry for constructing complex molecules. In material science, derivatives of this compound have been explored for their potential in non-linear optical materials due to their significant hyperpolarizability. For example, symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran, related to the compound , show large hyperpolarizabilities and high thermal decomposition temperatures, making them promising candidates for non-linear optical applications (Moylan et al., 1996).

Medicinal Chemistry Applications The compound's relevance extends to medicinal chemistry, where its structural motifs are used to synthesize derivatives with potential therapeutic applications. For instance, derivatives have been synthesized for the evaluation of their cardiotonic activity, comparing their effects to known therapeutic agents in cardiac models. The studies have identified specific derivatives as potent positive inotropic agents, highlighting the compound's utility in developing new therapeutics (Dorigo et al., 1996).

Antiviral Research Research into the antiviral properties of related compounds, including analogs with similar structural features, has shown some derivatives to exhibit activity against various viruses, such as influenza A and hepatitis C virus (HCV). This demonstrates the compound's potential as a scaffold for developing antiviral agents (Ivashchenko et al., 2014).

properties

IUPAC Name

methyl 4-[(E)-[1-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O5/c1-12-16(13(2)25-18(12)23(31)32-5)20(28)17-19(14-6-8-15(24)9-7-14)27(11-10-26(3)4)22(30)21(17)29/h6-9,19,25,28H,10-11H2,1-5H3/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZPTZNEVRUFTN-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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